L-Alanyl-L-seryl-L-methionyl-L-threonylglycyl-L-tryptophyl-L-lysine
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Overview
Description
L-Alanyl-L-seryl-L-methionyl-L-threonylglycyl-L-tryptophyl-L-lysine is a peptide composed of seven amino acids: alanine, serine, methionine, threonine, glycine, tryptophan, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-methionyl-L-threonylglycyl-L-tryptophyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-seryl-L-methionyl-L-threonylglycyl-L-tryptophyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using PCR (polymerase chain reaction) techniques.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Alanyl-L-seryl-L-methionyl-L-threonylglycyl-L-tryptophyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-seryl-L-methionyl-L-threonylglycyl-L-tryptophyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Methionyl-L-seryl-L-alanyl-L-isoleucine: Another peptide with similar amino acid composition.
Properties
CAS No. |
842952-40-3 |
---|---|
Molecular Formula |
C34H53N9O10S |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C34H53N9O10S/c1-18(36)29(47)42-26(17-44)32(50)40-23(11-13-54-3)30(48)43-28(19(2)45)33(51)38-16-27(46)39-25(14-20-15-37-22-9-5-4-8-21(20)22)31(49)41-24(34(52)53)10-6-7-12-35/h4-5,8-9,15,18-19,23-26,28,37,44-45H,6-7,10-14,16-17,35-36H2,1-3H3,(H,38,51)(H,39,46)(H,40,50)(H,41,49)(H,42,47)(H,43,48)(H,52,53)/t18-,19+,23-,24-,25-,26-,28-/m0/s1 |
InChI Key |
MDROTQFVAZSPIE-VAFKGHBQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C)N)O |
Origin of Product |
United States |
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